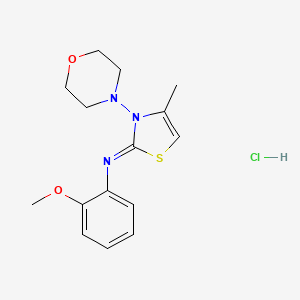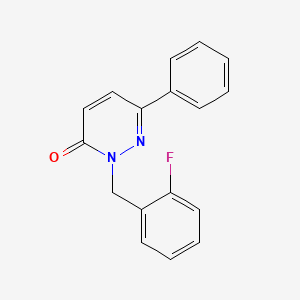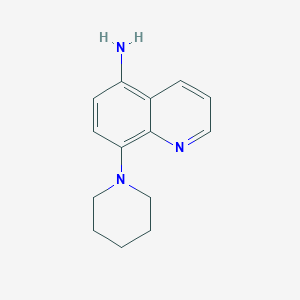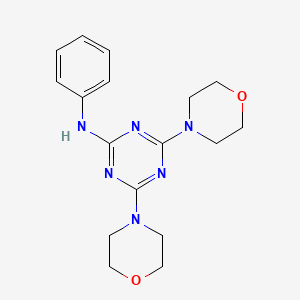
2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetonitrile” is a chemical compound with a unique structure . It is related to the compound “(5-isopropyl-1,3,4-oxadiazol-2-yl)methanol” which has a CAS Number: 1211131-67-7 and a Molecular Weight: 142.16 .
Molecular Structure Analysis
The molecular formula of this compound is C13H13N3O, and it has a molecular weight of 227.267 . The structure of this compound includes an indole ring attached to an oxadiazole ring, which in turn is substituted with an isopropyl group .Aplicaciones Científicas De Investigación
Anticancer Properties
The compound’s unique structure makes it a potential candidate for cancer therapy. Researchers have explored its cytotoxic effects on cancer cell lines, particularly against solid tumors. Further investigations into its mechanism of action and potential synergies with existing chemotherapeutic agents are warranted .
Antimicrobial Activity
The compound exhibits antimicrobial properties, making it relevant in the fight against infectious diseases. Studies have evaluated its effectiveness against bacteria (including Staphylococcus aureus, Escherichia coli, and Streptococcus pyogenes) and other pathogens. Researchers have synthesized derivatives with improved antimicrobial profiles, emphasizing the need for further exploration .
Chemical Biology and Medicinal Chemistry
Beyond specific applications, this compound serves as a valuable building block in chemical synthesis. Medicinal chemists can modify its structure to create diverse derivatives with tailored properties. These derivatives may find applications in drug discovery, imaging agents, or molecular probes.
Propiedades
IUPAC Name |
2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-10(2)14-17-18-15(20-14)13-9-11-5-3-4-6-12(11)19(13)8-7-16/h3-6,9-10H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNHPZXHZJWJDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(1H-1,3-benzodiazol-2-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2645661.png)


![1-[2-(6-Methylpyridin-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2645668.png)



![3-(9H-carbazol-9-yl)-N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]propanehydrazide](/img/structure/B2645674.png)
![Methyl 2-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]pyrrolidin-3-yl]acetate](/img/structure/B2645675.png)


![5-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-2-furoic acid](/img/structure/B2645682.png)
![6-(4-(Pyrazin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2645683.png)
